molecular formula C9H8N2O2 B15170429 3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione CAS No. 887576-77-4

3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione

Cat. No.: B15170429
CAS No.: 887576-77-4
M. Wt: 176.17 g/mol
InChI Key: AIXRBNUZJXAHEQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione is a heterocyclic organic compound characterized by its fused pyridine and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound may be used as a lead structure for the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it suitable for use in material science and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole

  • Pyridazine

  • Quinoline

  • Isoquinoline

Properties

CAS No.

887576-77-4

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3,4-dihydro-1H-pyrido[3,4-b]azepine-2,5-dione

InChI

InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-5-10-4-3-6(7)8/h3-5H,1-2H2,(H,11,13)

InChI Key

AIXRBNUZJXAHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CN=C2

Origin of Product

United States

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